咔唑斯替马酰亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

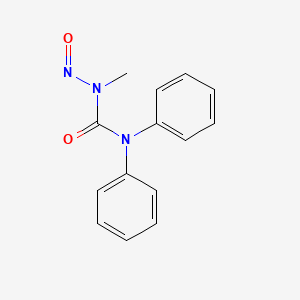

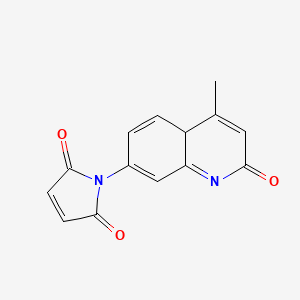

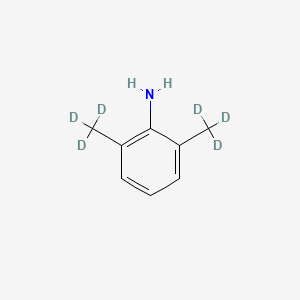

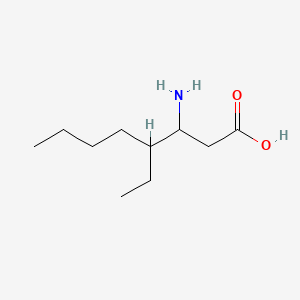

Carbostyril Maleimide is a UV-dye with a molecular formula of C14H10N2O3 and a molecular weight of 254.24 . It is used for proteomics research .

Synthesis Analysis

The synthesis of maleimides, including Carbostyril Maleimide, often involves the use of synthetic methods that are classified and comparatively analyzed for their advantages and drawbacks . For instance, the synthesis of bis(3-ethyl-5-methyl-4-maleimidophenyl)methane/furan adduct (BMF) involves the introduction of bis(3-ethyl-5-methyl-4-maleimidophenyl)methane and acetone into a flask .Molecular Structure Analysis

The molecular structure of Carbostyril Maleimide is analyzed using various techniques such as calorimetric, spectroscopic, and molecular modeling . The structure is found to be similar to its parent IgG1 mAb, but it is more easily destabilized by thermal stress, indicating reduced conformational stability .Chemical Reactions Analysis

Maleimide chemistry is widely used in the site-selective modification of proteins . The reaction of maleimides with thiols is chemoselective for thiols at pH 7.0, where the reaction rate of maleimide with thiols is about 1,000 times faster than the reaction rate of maleimide with amines .Physical And Chemical Properties Analysis

The physical and chemical properties of Carbostyril Maleimide are characterized using optical and electron microscopy, vibrational spectroscopy, cyclic voltammetry, and electrochemical impedance spectroscopy . The properties of the resulting polymer films are also analyzed using a electrochemical quartz crystal microbalance with dissipation along with X-ray photoelectron spectroscopy .科学研究应用

咔唑斯替作为药物设计中的结构组分

咔唑斯替,也称为 2-喹啉酮或 2-喹啉,作为生理活性物质(包括各种药物)合成的结构组分发挥着重要作用。它的杂环化合物结构具有几个可取代的位置,使其成为药物发现和设计中理想的化学构建块、支架、片段和药效团。咔唑斯替衍生物具有高度多功能性,可以调整空间结构以匹配药物靶分子的活性位点的空间取向形状。这种适应性有助于改善含有咔唑斯替单元的药物的吸收、分布、代谢、排泄和毒性 (ADMET) 曲线。咔唑斯替单元中内部酰胺的固定顺式形式提供了独特的特征,突出了利用咔唑斯替及其相关分子骨架开发生理活性物质的潜力和优势 (T. Tashima,2015)。

马来酰亚胺用于增强药物递送系统

马来酰亚胺官能化的化合物,如聚合物和脂质体,在改善药物递送系统方面显示出显着的希望。用马来酰亚胺末端聚乙二醇 (PEG) 修饰的藻酸盐表现出增强的粘膜粘附性,这归因于通过迈克尔型加成和与粘液糖蛋白的氢键形成的硫醚键。与未改性的聚合物相比,这种改性导致脱粘力增加 3.6 倍,保留时间增加 2.8 倍。这些进展突出了马来酰亚胺改性在开发用于生物医学应用的生物材料中的潜力,包括具有改善粘膜粘附性和与粘液糖蛋白相互作用的药物载体 (Yarden Shtenberg 等人,2017)。

马来酰亚胺修饰的 pH 敏感脂质体

利用马来酰亚胺修饰脂质体表面引入了一种先进的药物递送系统,该系统显着提高了药物递送效率,无论是在体外还是在体内,同时不会增加细胞毒性。这种修饰不影响脂质体的物理特性,如大小、zeta 电位和 pH 敏感性,但会导致动物模型中更快速的细胞内化和有效的抗肿瘤作用。马来酰亚胺修饰的脂质体代表了一种创新的药物递送方法,由于其出色的生物学功能,非常适合广泛的应用 (Tianshu Li 和 S. Takeoka,2013)。

安全和危害

未来方向

属性

IUPAC Name |

1-(4-methyl-2-oxo-4aH-quinolin-7-yl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c1-8-6-12(17)15-11-7-9(2-3-10(8)11)16-13(18)4-5-14(16)19/h2-7,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXONHLXZQJFCBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N=C2C1C=CC(=C2)N3C(=O)C=CC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbostyril Maleimide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5](/img/structure/B563402.png)

![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)